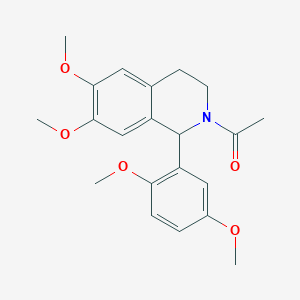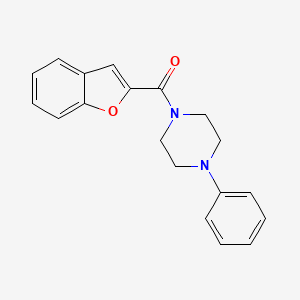![molecular formula C9H12ClN3O4S B4955572 N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been extensively studied for its potential as an anticancer agent. This compound is a derivative of irinotecan, a chemotherapy drug used to treat various types of cancer. SN-38 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide exerts its anticancer effects by inhibiting the activity of topoisomerase I. Topoisomerase I is an enzyme that is involved in DNA replication and repair. It works by cutting the DNA strand, allowing it to unwind and replicate. N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide binds to the topoisomerase I-DNA complex and stabilizes it, preventing the enzyme from re-ligating the DNA strand. This leads to the accumulation of DNA strand breaks, which ultimately leads to cell death.
Biochemical and Physiological Effects
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells. In addition, N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a potent topoisomerase I inhibitor that has been extensively studied in preclinical models. It has also been shown to be effective against a wide range of cancer cell lines. However, one limitation is that it is a highly toxic compound that requires careful handling and disposal. In addition, its solubility and stability can be problematic, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide. One direction is the development of new formulations and delivery methods that can improve its solubility and stability. Another direction is the evaluation of its potential in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Additionally, the development of biomarkers that can predict response to N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide could help to identify patients who are most likely to benefit from treatment. Finally, the development of new topoisomerase I inhibitors that are more potent and less toxic than N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide could lead to the development of more effective anticancer therapies.
Synthesemethoden
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide is synthesized from irinotecan, which is a prodrug that is converted into N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide in the body. Irinotecan is a semisynthetic derivative of camptothecin, a natural product that was initially isolated from the bark of the Chinese tree Camptotheca acuminata. The synthesis of irinotecan involves several steps, including the reaction of camptothecin with various reagents to form the lactone ring, followed by the addition of a carbamate group to the hydroxyl group at position 20. The resulting compound is then converted into irinotecan by esterification with a phosphoric acid derivative.
Wissenschaftliche Forschungsanwendungen
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a wide range of cancer cell lines, including colon, lung, breast, ovarian, and pancreatic cancer cells. N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide exerts its anticancer effects by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase I, N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide prevents the DNA from being unwound and replicated, leading to cell death.
Eigenschaften
IUPAC Name |
N-[2-(5-chloro-2-nitroanilino)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O4S/c1-18(16,17)12-5-4-11-8-6-7(10)2-3-9(8)13(14)15/h2-3,6,11-12H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXCBRLOKBPWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)
![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)


![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)
![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)
![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)


![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)